

An In-depth Technical Guide to 2-Hydroxyisovaleric Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-2-Hydroxyisovaleric acid

Cat. No.: B140885

[Get Quote](#)

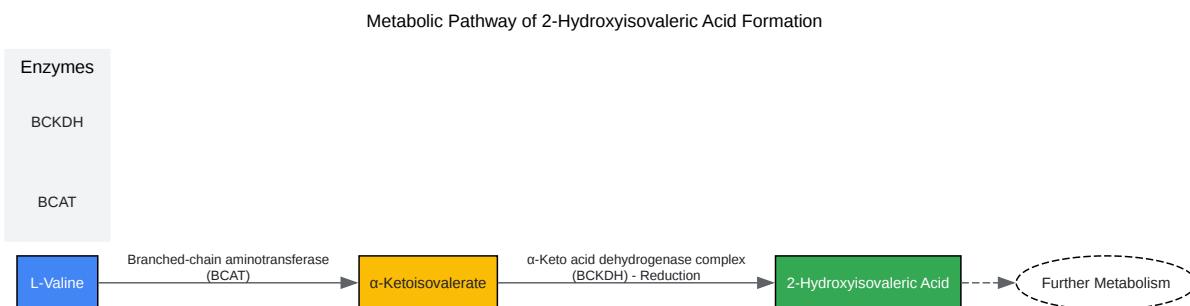
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxyisovaleric acid, a significant metabolite in various biological pathways. The document details its chemical synonyms, physicochemical properties, metabolic context, and provides detailed experimental protocols for its synthesis, purification, and analysis.

Chemical Synonyms and Identifiers

2-Hydroxyisovaleric acid is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is crucial for accurate literature searches and unambiguous identification.

Category	Synonym/Identifier	Source
IUPAC Name	2-hydroxy-3-methylbutanoic acid	[1] [2]
Common Names	2-Hydroxyisovaleric acid, α -Hydroxyisovaleric acid, 2-Oxyisovaleric acid	[1] [3] [4]
2-Hydroxy-3-methylbutyric acid	[1] [3]	
3-Methyl-2-hydroxybutyric acid	[1]	
DL-2-Hydroxyisovaleric acid	[1]	
CAS Number	4026-18-0 (for the racemic mixture)	[1]
600-37-3 (deleted or replaced)	[3] [4]	
17407-56-6 (for the (R)-enantiomer)		
17407-55-5 (for the (S)-enantiomer)		
PubChem CID	99823 (for the racemic mixture)	[5] [6]
5289545 (for the (-)-enantiomer)		
ChEBI ID	CHEBI:60645	[1]
HMDB ID	HMDB0000407	[2]
Linear Formula	(CH ₃) ₂ CHCH(OH)CO ₂ H	[7]
Molecular Formula	C ₅ H ₁₀ O ₃	[3] [7]


Physicochemical Properties

Understanding the physicochemical properties of 2-hydroxyisovaleric acid is fundamental for its handling, analysis, and application in research and development.

Property	Value	Source
Molecular Weight	118.13 g/mol	[5][7]
Appearance	White to off-white solid	
Melting Point	63-64 °C	[4]
Boiling Point	100-150 °C at 11 Torr	[4]
Water Solubility	350 mg/mL	[5]
logP (estimated)	0.5	[5]
pKa (predicted)	~3.8	

Metabolic Pathway of 2-Hydroxyisovaleric Acid

2-Hydroxyisovaleric acid is a metabolite of the branched-chain amino acid (BCAA) valine. Its formation is a key indicator of valine metabolism and can be elevated in certain metabolic disorders. The following diagram illustrates the metabolic pathway from valine to 2-hydroxyisovaleric acid.

[Click to download full resolution via product page](#)

Metabolic pathway from L-valine to 2-hydroxyisovaleric acid.

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis, purification, and quantitative analysis of 2-hydroxyisovaleric acid.

Chemical Synthesis from L-Valine

This protocol describes the conversion of L-valine to 2-hydroxyisovaleric acid via a diazotization reaction.

Materials:

- L-Valine
- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl), 2M
- Sulfuric acid (H_2SO_4), 1M
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)
- Distilled water
- Ice bath
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolution of L-Valine: In a 250 mL round-bottom flask, dissolve 11.7 g (0.1 mol) of L-valine in 100 mL of 1M sulfuric acid. Cool the flask in an ice bath to 0-5 °C with continuous stirring.

- Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 8.3 g (0.12 mol) of sodium nitrite in 40 mL of distilled water. Cool this solution in the ice bath.
- Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred L-valine solution over a period of approximately 30 minutes. Maintain the temperature of the reaction mixture below 5 °C throughout the addition. A color change and gas evolution (N₂) will be observed.
- Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, and then allow it to warm to room temperature and stir for an additional 2 hours.
- Extraction: Transfer the reaction mixture to a 500 mL separatory funnel. Extract the aqueous phase with diethyl ether (3 x 75 mL).
- Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude 2-hydroxyisovaleric acid as a viscous oil or solid.

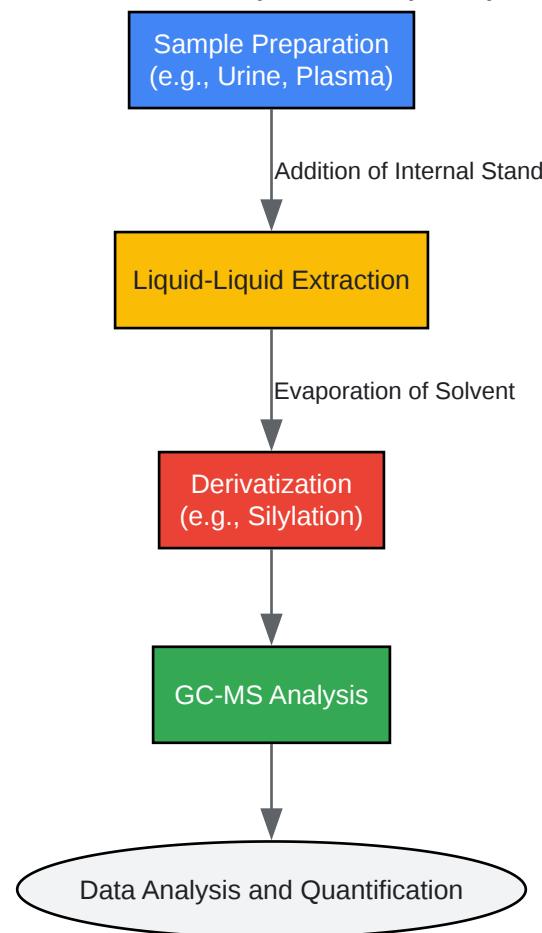
Purification by Recrystallization

This protocol details the purification of crude 2-hydroxyisovaleric acid.

Materials:

- Crude 2-hydroxyisovaleric acid
- Toluene
- Heptane
- Hot plate
- Erlenmeyer flasks
- Buchner funnel and filter paper
- Vacuum flask

Procedure:


- Dissolution: Place the crude 2-hydroxyisovaleric acid in a 100 mL Erlenmeyer flask. Add a minimal amount of hot toluene (approximately 60-70 °C) while stirring until the solid is completely dissolved.
- Crystallization: Slowly add heptane to the hot solution until it becomes slightly turbid. Reheat the solution gently until it becomes clear again.
- Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
- Washing: Wash the crystals with a small amount of cold heptane.
- Drying: Dry the crystals under vacuum to remove any residual solvent.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the quantitative analysis of 2-hydroxyisovaleric acid in biological samples such as urine or plasma.

Workflow Diagram:

Workflow for GC-MS Analysis of 2-Hydroxyisovaleric Acid

[Click to download full resolution via product page](#)

General workflow for the GC-MS analysis of 2-hydroxyisovaleric acid.

Materials and Reagents:

- Biological sample (urine or plasma)
- Internal standard (e.g., $^{13}\text{C}_5$ -2-hydroxyisovaleric acid)
- Ethyl acetate
- Hydrochloric acid (HCl), 6M
- Sodium chloride (NaCl)

- Anhydrous sodium sulfate (Na₂SO₄)
- N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
- Pyridine
- GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

- Sample Preparation:
 - To 1 mL of urine or plasma in a glass tube, add a known amount of the internal standard.
 - Acidify the sample to pH 1-2 with 6M HCl.
 - Saturate the aqueous phase with sodium chloride.
- Extraction:
 - Add 3 mL of ethyl acetate and vortex for 2 minutes.
 - Centrifuge at 3000 rpm for 5 minutes to separate the phases.
 - Transfer the upper organic layer to a clean tube.
 - Repeat the extraction step twice more and combine the organic extracts.
 - Dry the combined organic phase over anhydrous sodium sulfate.
- Derivatization:
 - Evaporate the solvent to dryness under a gentle stream of nitrogen.
 - To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
 - Cap the tube tightly and heat at 70 °C for 60 minutes.
- GC-MS Analysis:

- Injection: Inject 1 μ L of the derivatized sample into the GC-MS.
- GC Conditions (example):
 - Inlet temperature: 250 °C
 - Oven program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
 - Carrier gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions (example):
 - Ion source temperature: 230 °C
 - Quadrupole temperature: 150 °C
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Acquisition mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 2-hydroxyisovaleric acid and its internal standard.
- Quantification:
 - Create a calibration curve using standard solutions of 2-hydroxyisovaleric acid of known concentrations, prepared and derivatized in the same manner as the samples.
 - Calculate the concentration of 2-hydroxyisovaleric acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

This comprehensive guide provides essential information and detailed protocols for researchers, scientists, and drug development professionals working with 2-hydroxyisovaleric acid. Adherence to these methodologies will ensure accurate and reproducible results in the study of this important metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mt.com [mt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quantitative gc-ms analysis: Topics by Science.gov [science.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxyisovaleric Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b140885#chemical-synonyms-for-2-hydroxyisovaleric-acid\]](https://www.benchchem.com/product/b140885#chemical-synonyms-for-2-hydroxyisovaleric-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com